EMD 53998 - 120223-04-3

EMD 53998

Catalog Number: EVT-1547564
CAS Number: 120223-04-3
Molecular Formula: C22H23N3O4S
Molecular Weight: 425.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
This compound is a complex organic molecule with the molecular formula C22H23N3O4S . It is also known by several synonyms, including EMD 53998 and EMD 57033 .

Molecular Structure Analysis

The molecular structure of this compound includes a 1,3,4-thiadiazin-2-one ring attached to a 3,4-dihydro-2H-quinolin-6-yl group . The molecule also contains two methoxy groups and a benzoyl group .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 425.5 g/mol . Other physical and chemical properties such as boiling point, vapor pressure, and flash point are not provided in the search results.

(+)-5-(1-(3,4-Dimethoxybenzoyl)-1,2,3,4-tetrahydroquinolin-6-yl)-6-methyl-3,6-dihydro-2H-1,3,4-thiadiazin-2-one (EMD 57033)

    Compound Description: (+)-5-(1-(3,4-Dimethoxybenzoyl)-1,2,3,4-tetrahydroquinolin-6-yl)-6-methyl-3,6-dihydro-2H-1,3,4-thiadiazin-2-one, known as EMD 57033, is the (+)-enantiomer of EMD 53998. [, ] This compound exhibits potent Ca2+-sensitizing properties, enhancing the myofilament response to Ca2+ in cardiac muscle. [] This leads to increased contractility without affecting the calcium transient. [] Research indicates that EMD 57033 acts directly on the actin-myosin interaction, potentially by binding to a "receptor" on either actin or the myosin cross-bridge. [] This binding is thought to counteract the inhibitory effect of troponin-tropomyosin on actin-myosin interaction, promoting the transition of cross-bridges to strong, force-generating states, thereby enhancing cardiac contractility. []

(-)-5-(1-(3,4-Dimethoxybenzoyl)-1,2,3,4-tetrahydroquinolin-6-yl)-6-methyl-3,6-dihydro-2H-1,3,4-thiadiazin-2-one (EMD 57439)

    Compound Description: (-)-5-(1-(3,4-Dimethoxybenzoyl)-1,2,3,4-tetrahydroquinolin-6-yl)-6-methyl-3,6-dihydro-2H-1,3,4-thiadiazin-2-one, known as EMD 57439, is the (-)-enantiomer of EMD 53998. [, ] Unlike its enantiomeric counterpart EMD 57033, EMD 57439 primarily acts as a phosphodiesterase (PDE) inhibitor. [] This inhibition leads to increased intracellular cyclic AMP levels, which can influence various cellular processes.

(+)-(5-Methyl-6-phenyl)-1,3,5,6-tetrahydro-3,6-methano-1,5-benzodiazocine-2,4-dione (CGP 48506)

    Compound Description: (+)-(5-Methyl-6-phenyl)-1,3,5,6-tetrahydro-3,6-methano-1,5-benzodiazocine-2,4-dione, or CGP 48506, functions as a pure Ca2+ sensitizer. [] This compound enhances the sensitivity of contractile proteins in cardiac muscle to calcium, leading to increased contractility without affecting the calcium transient. [] Importantly, CGP 48506 achieves this without exhibiting any phosphodiesterase (PDE) inhibitory activity. []

    Relevance: CGP 48506 is grouped within the same chemical category as the target compound, 5-[1-(3,4-dimethoxybenzoyl)-3,4-dihydro-2H-quinolin-6-yl]-6-methyl-3,6-dihydro-1,3,4-thiadiazin-2-one (EMD 53998), due to their shared mechanism of action: calcium sensitization. This categorization highlights their potential as inotropic agents that improve cardiac contractility by increasing the sensitivity of the myofilaments to calcium. []

[+]-EMD 60263 and [-]-EMD 60264

    Compound Description: [+]-EMD 60263 and [-]-EMD 60264 are a pair of enantiomers, both structurally related to EMD 53998. [, ] They share a similar core structure with modifications to the substituents. [+]-EMD 60263 primarily acts as a Ca2+ sensitizer, increasing the myofilament's sensitivity to calcium, while [-]-EMD 60264 mainly functions as a phosphodiesterase inhibitor. [] Despite these distinct mechanisms, both enantiomers have been observed to reduce sodium current and L-type calcium current in guinea pig ventricular myocytes, indicating potential effects on cardiac electrophysiology. []

Synthesis Analysis

The synthesis of EMD 53998 involves several key steps:

  1. Formation of the Thiadiazinone Ring: This step is crucial as it establishes the core structure of the compound.
  2. Attachment of Functional Groups: The synthesis includes the introduction of quinoline and benzoyl groups to the thiadiazinone framework, which are essential for its biological activity.

Technical details regarding the synthesis process emphasize the need for precision in controlling reaction conditions to yield high purity and enantiomeric excess of the final product. High-performance liquid chromatography (HPLC) is often employed for the enantioresolution of the synthesized compounds, ensuring that both enantiomers can be isolated for further testing .

Molecular Structure Analysis

The molecular structure of EMD 53998 can be represented as follows:

  • Chemical Formula: C16_{16}H15_{15}N3_{3}O2_{2}S
  • Molecular Weight: Approximately 299.37 g/mol

Structural Features:

  • The compound features a thiadiazinone ring, which contributes to its pharmacological properties.
  • The presence of a quinoline moiety enhances its interaction with biological targets.

X-ray crystallographic analysis has been utilized to determine the absolute configuration of EMD 53998, confirming its structural integrity and aiding in understanding its interaction with biological systems .

Chemical Reactions Analysis

EMD 53998 undergoes various chemical reactions that are pivotal to its mechanism of action:

  1. Calcium Sensitization: The compound increases the sensitivity of contractile proteins to calcium ions, enhancing cardiac contractility without significantly elevating intracellular calcium levels .
  2. Phosphodiesterase Inhibition: EMD 53998 exhibits inhibitory effects on phosphodiesterase III, leading to increased cyclic adenosine monophosphate levels in cardiac tissues, further contributing to its inotropic effects .

These reactions underline the dual mechanism through which EMD 53998 exerts its therapeutic effects.

Mechanism of Action

The mechanism of action of EMD 53998 involves two primary pathways:

  1. Calcium Sensitization: This pathway enhances the contractile force in cardiac muscles by increasing the responsiveness of contractile proteins to calcium ions. Studies have shown that this effect is significant even at low concentrations, making it an efficient inotropic agent .
  2. Phosphodiesterase Inhibition: By inhibiting phosphodiesterase III, EMD 53998 raises cyclic adenosine monophosphate levels, which promotes further calcium influx into cardiac cells, thus amplifying contractility .

These mechanisms not only improve cardiac output but also potentially reduce the risk of arrhythmias associated with conventional inotropic agents.

Physical and Chemical Properties Analysis

Physical Properties:

  • Appearance: Typically presented as a solid crystalline form.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties:

  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture.
  • Reactivity: Reacts with strong oxidizing agents; care should be taken during handling.

Relevant data from studies indicate that EMD 53998 demonstrates favorable pharmacokinetic properties, including a suitable half-life for therapeutic use in clinical settings .

Applications

EMD 53998 has significant potential applications in scientific research and clinical practice:

  • Cardiac Research: It serves as a valuable tool for studying cardiac contractility and mechanisms underlying heart failure.
  • Therapeutic Use: Due to its unique mechanism involving calcium sensitization, it may be beneficial in treating patients with heart failure where traditional therapies are inadequate.
  • Pharmacological Studies: EMD 53998 is used in various experimental setups to explore drug interactions and cardiovascular responses, contributing to drug discovery efforts aimed at developing new cardiotonic agents .
Chemical and Pharmacological Characterization of EMD 53998

Structural Properties and Stereochemical Differentiation

Racemic Composition: (+)EMD 57033 and (-)EMD 57439 Isomers

EMD 53998 (C₂₂H₂₃N₃O₄S; MW 425.50 g/mol) is a racemic thiadiazinone derivative developed as a cardiotonic agent. The racemate comprises two enantiomeric forms with distinct pharmacological profiles:

  • (+)EMD 57033: The dextrorotatory enantiomer responsible for calcium sensitization.
  • (-)EMD 57439: The levorotatory enantiomer primarily mediating phosphodiesterase III (PDE III) inhibition [2] [3].

This stereochemical dichotomy allows mechanistic separation of EMD 53998’s dual activities. Resolution of the racemate confirmed identical molecular formulas but divergent optical activities and bioactivities [2] [5].

Thiadiazinone Core and Derivative Modifications

The thiadiazinone scaffold (6-phenyl-4,5-dihydro-3(2H)-thiadiazinone) forms EMD 53998’s structural backbone. Key modifications enabling its dual activity include:

  • A dihydropyridazinone moiety fused to the thiadiazinone ring, enhancing interactions with troponin C.
  • Methoxy-substituted benzamide groups at C-5 and C-6 positions, optimizing hydrophobic binding to both troponin and PDE III [2] [5].Unlike simpler thiadiazinones, EMD 53998’s fused ring system and aromatic substitutions confer high affinity for cardiac targets while maintaining metabolic stability [5].

Table 1: Structural Characteristics of EMD 53998 and Enantiomers

CompoundChemical FeaturesKey Structural Roles
EMD 53998 (Racemate)Thiadiazinone core + dihydropyridazinone + benzamideDual calcium sensitization/PDE inhibition
(+)EMD 57033Same as racemate (dextrorotatory)Selective calcium sensitization
(-)EMD 57439Same as racemate (levorotatory)Selective PDE III inhibition

Dual Mechanism of Action: Calcium Sensitization vs. PDE III Inhibition

Isomer-Specific Activity Profiles

Functional studies reveal enantiomers possess divergent pharmacological mechanisms:

  • (+)EMD 57033:
  • Potently enhances myofilament Ca²⁺ sensitivity (EC₅₀ = 1.7–1.8 μM in skinned fibers) [2].
  • Minimal PDE III inhibition (IC₅₀ > 30 μM), causing force augmentation without increasing cAMP [3].
  • In intact ferret papillary muscle, it prolongs twitch duration and reduces Ca²⁺ transient amplitude, confirming calcium sensitization [3].
  • (-)EMD 57439:
  • Strong PDE III inhibition (IC₅₀ = 0.05 μM), elevating cAMP by 50% at 0.71 μM in cardiomyocytes [2].
  • Negligible calcium sensitization (EC₅₀ > 100 μM) [2] [8].
  • Inotropic effects are amplified by β-adrenergic stimulation (e.g., isoprenaline), consistent with cAMP-mediated activity [3].

Table 2: Enantiomer-Specific Pharmacological Profiles

Parameter(+)EMD 57033(-)EMD 57439Racemate (EMD 53998)
Ca²⁺ SensitizationEC₅₀: 1.7–1.8 μM>100 μM (inactive)EC₅₀: 4.8 μM
PDE III InhibitionIC₅₀: 1.94 μMIC₅₀: 0.05 μMIC₅₀: 0.06 μM
Force Amplification15% ↑ at 10 μMMinimalIntermediate
cAMP ModulationNo effect50% ↑ at 0.71 μMModerate ↑

The racemate exhibits hybrid effects: Ca²⁺ sensitization dominates at lower concentrations (<3 μM), while PDE inhibition contributes at higher doses [2] [8].

Binding Affinity to Cardiac Troponin Complex

(+)EMD 57033 binds cardiac troponin C (cTnC), specifically stabilizing its Ca²⁺-bound conformation:

  • Target Site: Hydrophobic cleft in the regulatory N-domain (cNTnC), adjacent to the Ca²⁺-binding site II [1] [4].
  • Mechanism: Extends helix C of cNTnC, optimizing interactions with troponin I (TnI) switch peptide (residues 147–163). This amplifies Ca²⁺-induced exposure of hydrophobic patches, enhancing actomyosin ATPase activity [1] [9].
  • Functional Outcomes:
  • Ca²⁺ sensitivity (ΔpCa₅₀ = +0.5 units at 10 μM) in skinned porcine fibers [1].
  • Antagonizes phosphate-induced cross-bridge dysfunction, reducing energy cost of tension by 20% [8] [10].
  • Restores relaxation in TnI-extracted fibers by reversing Ca²⁺-independent contraction [1].
  • Isoform Specificity: Efficacy depends on troponin composition. Replacement with skeletal TnI diminishes (+)EMD 57033’s effects, confirming cardiac-selective binding [1] [4].

Table 3: Troponin Interaction Profile of EMD 53998 Components

ParameterEffect of (+)EMD 57033Molecular Basis
cNTnC ConformationStabilizes "open" stateEnhanced hydrophobic exposure
TnI Switch Region BindingKD reduced by 40%Allosteric enhancement of TnC-TnI affinity
Cross-Bridge Kinetics↓ Detachment rate (gapp) or ↑ force/bridgeAntagonism of phosphate effects on tension cost
Troponin Replacement ImpactIneffective with skeletal TnILoss of cardiac-specific TnI-TnC contacts

Properties

CAS Number

120223-04-3

Product Name

EMD 53998

IUPAC Name

5-[1-(3,4-dimethoxybenzoyl)-3,4-dihydro-2H-quinolin-6-yl]-6-methyl-3,6-dihydro-1,3,4-thiadiazin-2-one

Molecular Formula

C22H23N3O4S

Molecular Weight

425.5 g/mol

InChI

InChI=1S/C22H23N3O4S/c1-13-20(23-24-22(27)30-13)15-6-8-17-14(11-15)5-4-10-25(17)21(26)16-7-9-18(28-2)19(12-16)29-3/h6-9,11-13H,4-5,10H2,1-3H3,(H,24,27)

InChI Key

IZLRMTJLQCLMKF-UHFFFAOYSA-N

SMILES

CC1C(=NNC(=O)S1)C2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC(=C(C=C4)OC)OC

Synonyms

5-(1-(3,4-dimethoxybenzoyl)-1,2,3,4-tetrahydrochinolin-6-yl)-6-methyl-3,6-dihydro-2H-1,3,4-thiadiazin-2-on
EMD 53998
EMD 57033
EMD 57439
EMD-53998
EMD-57033
EMD-57439

Canonical SMILES

CC1C(=NNC(=O)S1)C2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC(=C(C=C4)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.